(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue. It is characterized by its unique structure, which includes a fluorine atom and a dimethylamino group attached to the purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the dimethylamino group.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, followed by deprotection to yield the final nucleoside analogue.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can produce a variety of substituted purine analogues.
Scientific Research Applications
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through:
Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.
Chain Termination: Once incorporated into a growing nucleic acid chain, the compound can cause premature termination of synthesis.
Enzyme Interaction: It may also interact with enzymes involved in nucleic acid repair and replication, further inhibiting cellular processes.
Comparison with Similar Compounds
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: can be compared with other nucleoside analogues such as:
Acyclovir: An antiviral compound used to treat herpes infections. Unlike acyclovir, the compound contains a fluorine atom and a dimethylamino group, which may enhance its activity and specificity.
Zidovudine: An antiretroviral drug used in the treatment of HIV. The presence of the fluorine atom in may confer different pharmacokinetic properties compared to zidovudine.
Gemcitabine: A chemotherapeutic agent used in cancer treatment. The structural differences, including the fluorine atom and the dimethylamino group, make
Properties
Molecular Formula |
C12H17FN6O3 |
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Molecular Weight |
312.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6+,8-,11-/m1/s1 |
InChI Key |
KPARWUJDCIURDN-WCGPTHBMSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
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